1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C25H22BrNO3 and its molecular weight is 464.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.07831 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reaction Mechanisms and Transformations
- The compound has been involved in studies exploring reaction mechanisms under mildly basic conditions. For instance, 3-bromo-1,3-dihydro-2H-indol-2-one, a related structure, reacts with thioamides and thiourea in the presence of mild bases. This reaction can lead to unexpected products like isoindigo, demonstrating the compound's potential in organic synthesis and reaction studies (Kammel et al., 2015).
Synthesis of Polymers and Macromolecules
- The compound has relevance in the synthesis of polymers and macromolecules. A study described a novel convergent growth approach to dendritic macromolecules, where benzylic bromide (similar in structure to the compound ) is used. This method allows for controlled architecture in polymer synthesis, demonstrating its utility in creating complex molecular structures (Hawker & Fréchet, 1990).
Development of Pharmaceutical Intermediates
- Research has also focused on synthesizing key intermediates for pharmaceutical applications. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally similar compound, is a key intermediate in the synthesis of SGLT2 inhibitors, highlighting the compound's importance in drug development (Zhang et al., 2022).
Exploration of Antioxidant Properties
- Bromophenols, structurally related to the compound, exhibit significant antioxidant activities. These compounds, derived from marine algae, have been shown to possess strong free radical scavenging activities, indicating potential applications in food preservation and health products (Li et al., 2011).
Enzyme Inhibition Studies
- Related bromophenols have been evaluated for their inhibitory effects on enzymes like monoamine oxidase. This research is crucial in developing treatments for conditions like depression and Parkinson's disease, where enzyme inhibition plays a key therapeutic role (McCoubrey, 1959).
Properties
IUPAC Name |
1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO3/c1-2-17-8-10-19(11-9-17)23(28)15-25(30)21-14-20(26)12-13-22(21)27(24(25)29)16-18-6-4-3-5-7-18/h3-14,30H,2,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHSZOHUICUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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